molecular formula C10H9FN2O2 B1346362 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 7248-25-1

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1346362
Key on ui cas rn: 7248-25-1
M. Wt: 208.19 g/mol
InChI Key: PBFDUTCJPOZWIC-UHFFFAOYSA-N
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Patent
US09273042B2

Procedure details

A mixture of freshly distilled 1-(2-fluorophenyl)ethanone (27.6 g, 24.6 ml, 200 mmol, Eq: 1.00), potassium cyanide (15.6 g, 240 mmol, Eq: 1.20), ammonium carbonate (96.1 g, 1.00 mol, Eq: 5.00) and ammonium hydroxide (25%) (130 g, 145 ml, 931 mmol, Eq: 4.65) in ethanol (250 ml) and water (200 ml) was stirred at 60° C. for 5.5 h. The ethanol was removed in vacuum, then cooled to 0° C., cautiously acidified the residue to pH 1, the precipitate was filtered off, washed with dilute HCl and dried at 50° C. first at rotary evaporator, then at high vacuum to give the 5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione (40.4 g, 194 mmol, 97.0% yield) as a white solid. MS (ISN): m/z=207.5 [M−H]−.
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH3:9].[C-:11]#[N:12].[K+].[C:14](=[O:17])([O-])[O-].[NH4+:18].[NH4+].[OH-:20].[NH4+]>C(O)C.O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([CH3:9])[NH:18][C:11](=[O:20])[NH:12][C:14]1=[O:17] |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
24.6 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)C(C)=O
Name
Quantity
15.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
96.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
145 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 5.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with dilute HCl
CUSTOM
Type
CUSTOM
Details
dried at 50° C. first at rotary evaporator

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1(C(NC(N1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 194 mmol
AMOUNT: MASS 40.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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